molecular formula C14H17N3S B2638187 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole CAS No. 2097873-04-4

2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole

Cat. No. B2638187
CAS RN: 2097873-04-4
M. Wt: 259.37
InChI Key: XAFOJYQREUITTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyrrole ring structure, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole derivatives are known to play a significant role in a variety of bioactive natural compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole derivatives can be synthesized through various methods. For instance, 1H-pyrrol-2(5H)-ones have been synthesized via oxidative cyclization of allyltosylamides in the presence of Pd(OAc)2 in acetic acid .


Chemical Reactions Analysis

Pyrrole derivatives are known to undergo a variety of chemical transformations, demonstrating extensive synthetic possibilities in the synthesis of various heterocyclic compounds with complex structures .

Scientific Research Applications

Organocatalytic Synthesis of Pyrroles

The compound contains a pyrrole ring, which has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .

Synthesis of 1H-pyrrol-2(5H)-ones

The compound can be used in the synthesis of 1H-pyrrol-2(5H)-ones, which display a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ASK1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .

Sigma-2 Ligands

The compound has been identified as a series of novel 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone sigma-2 ligands . The sigma-2 receptor has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Orexin-2 Antagonists

The compound has been identified as a potent and selective orexin-2 antagonist . This could lead to potential applications in the treatment of primary insomnia .

Pyrrolopyrazine Derivatives

The compound can be used in the synthesis of pyrrolopyrazine derivatives, which have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Drug Discovery Research

The structure of the compound is an attractive scaffold for drug discovery research . It can be used in the design and synthesis of new leads to treat various diseases .

Future Directions

Given the significant role of pyrrole derivatives in various bioactive compounds, there is increasing attention directed at the synthesis of these compounds, especially 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . This suggests potential future research directions in this area.

properties

IUPAC Name

2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-16-6-10-8-17(9-11(10)7-16)14-15-12-4-2-3-5-13(12)18-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOJYQREUITTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.